molecular formula C11H10ClF4NO2 B5622163 (3-CHLORO-4-METHYL-PHENYL)-CARBAMIC ACID 2,2,3,3-TETRAFLUORO-PROPYL ESTER

(3-CHLORO-4-METHYL-PHENYL)-CARBAMIC ACID 2,2,3,3-TETRAFLUORO-PROPYL ESTER

Cat. No.: B5622163
M. Wt: 299.65 g/mol
InChI Key: VSRPLPXUFFDLPF-UHFFFAOYSA-N
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Description

(3-Chloro-4-methyl-phenyl)-carbamic acid 2,2,3,3-tetrafluoro-propyl ester is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a carbamic acid moiety, and a tetrafluorinated propyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methyl-phenyl)-carbamic acid 2,2,3,3-tetrafluoro-propyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 3-chloro-4-methyl-aniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Carbamoylation: The amine is then reacted with phosgene or a suitable carbamoyl chloride to form the carbamic acid derivative.

    Esterification: The final step involves the esterification of the carbamic acid derivative with 2,2,3,3-tetrafluoro-propanol under acidic or basic conditions to yield the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methyl-phenyl)-carbamic acid 2,2,3,3-tetrafluoro-propyl ester can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of hydroxyl or amino derivatives.

Scientific Research Applications

(3-Chloro-4-methyl-phenyl)-carbamic acid 2,2,3,3-tetrafluoro-propyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methyl-phenyl)-carbamic acid 2,2,3,3-tetrafluoro-propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-4-methyl-phenyl)-carbamic acid 2,2,3,3-tetrafluoro-propyl ester is unique due to its combination of a chlorinated aromatic ring, a carbamic acid moiety, and a tetrafluorinated propyl ester group. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl N-(3-chloro-4-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF4NO2/c1-6-2-3-7(4-8(6)12)17-10(18)19-5-11(15,16)9(13)14/h2-4,9H,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRPLPXUFFDLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCC(C(F)F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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